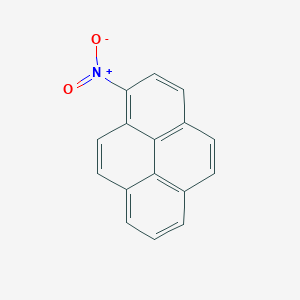

1-Nitropyrene

Description

Properties

IUPAC Name |

1-nitropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRLPDGCPYIVHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020983 | |

| Record name | 1-Nitropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Gold solid; [MSDSonline] | |

| Record name | 1-Nitropyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2911 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in diethyl ether; soluble in ethanol and benzene at 15 °C; soluble in toluene and tetrahydrofluorenone., In water, 0.0118 mg/l @ 25 °C | |

| Record name | 1-NITROPYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000006 [mmHg] | |

| Record name | 1-Nitropyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2911 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

1-Nitropyrene is available for research purposes at 97% (Aldrich Chemical Co., 1988) or greater than or equal to 95% purity with less than or equal to 0.1% total dinitropyrenes and pyrene (Chemsyn Science Laboratories, 1988). | |

| Record name | 1-NITROPYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles or prisms from ethanol | |

CAS No. |

5522-43-0, 63021-86-3 | |

| Record name | 1-Nitropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5522-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitropyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005522430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063021863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NITROPYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrene, 1-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nitropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitropyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NITROPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD1665I8Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-NITROPYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

155 °C | |

| Record name | 1-NITROPYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Nitropyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropyrene (1-NP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in environmental and toxicological research.[1][2] It is a byproduct of incomplete combustion, predominantly found in diesel engine exhaust, and is considered a marker for exposure to these emissions.[1][3][4] Classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), this compound is recognized as "probably carcinogenic to humans," necessitating a thorough understanding of its chemical and physical characteristics for risk assessment and in the development of potential therapeutic or preventative strategies.[4][5] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols, and a visualization of its metabolic activation pathways.

Chemical and Physical Properties

This compound is a yellow, crystalline solid at room temperature.[6] Its core structure consists of a pyrene (B120774) backbone with a nitro group substitution at the C1 position. This substitution significantly influences its chemical reactivity and biological activity.

General and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₉NO₂ | [1][2] |

| Molecular Weight | 247.25 g/mol | [1][2] |

| CAS Number | 5522-43-0 | [1] |

| Appearance | Yellow needles or prisms | [3][6] |

| Melting Point | 153-155 °C | [1][7] |

| Boiling Point | 390.29 °C (estimate) | [7][8] |

| Density | 1.422 g/mL | [4][6] |

| Vapor Pressure | 1.28 x 10⁻⁵ mmHg at 25°C | [7][8] |

| LogP (Octanol/Water) | 5.06 |

Solubility

The solubility of this compound is a critical factor in its environmental fate and bioavailability. It is practically insoluble in water but shows good solubility in various organic solvents.

| Solvent | Solubility | Reference(s) |

| Water | Insoluble (0.0118 mg/L at 25 °C) | |

| Diethyl Ether | Very soluble | [2] |

| Acetone | Soluble | [2] |

| Ethanol (B145695) | Soluble | [2] |

| Benzene (B151609) | Soluble | [2] |

| Toluene | Soluble | [2] |

| Chloroform | Sparingly soluble (with heating) | [7] |

| Ethyl Acetate | Slightly soluble (with heating) | [7] |

Spectral Properties

The spectral characteristics of this compound are fundamental for its detection and quantification in various matrices.

UV-Visible Spectroscopy

In solution, this compound exhibits characteristic absorption bands in the UV-visible region. The spectrum is influenced by the solvent. A representative UV-visible spectrum shows absorption maxima that are crucial for spectrophotometric analysis.

Fluorescence Spectroscopy

This compound is fluorescent, although its quantum yield is generally low. The fluorescence emission can be used for sensitive detection, particularly in high-performance liquid chromatography (HPLC) applications. For instance, in HPLC analysis, an excitation wavelength of 350 nm can be used, with emission detected around 400 nm.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the this compound molecule. While comprehensive spectral assignments can vary slightly with the solvent and instrument frequency, representative data is invaluable for structural confirmation.

-

¹H NMR (in CDCl₃, 400 MHz): Chemical shifts (δ) for the protons on the pyrene ring are observed in the aromatic region, typically between 7.0 and 10.5 ppm.[9]

-

¹³C NMR (in CDCl₃, 100 MHz): Carbon signals appear in the range of 104 to 138 ppm.[9]

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and analysis of this compound in a research setting.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of pyrene.[2][10][11]

Protocol:

-

Dissolution: Dissolve pyrene in a suitable solvent such as benzene or acetic acid.[2][11]

-

Nitrating Agent Preparation: Prepare a nitrating agent solution. One method involves mixing concentrated sulfuric acid, concentrated nitric acid, and water.[11] Another approach uses copper(II) nitrate (B79036) in acetic anhydride.[10]

-

Reaction: Slowly add the nitrating agent to the pyrene solution while stirring at a controlled temperature (e.g., room temperature or 55-60°C).[10][12]

-

Quenching and Extraction: After the reaction is complete, quench the reaction mixture, for instance, by pouring it into an ice bath.[9] Separate the organic phase.

-

Washing and Drying: Wash the organic phase multiple times with distilled water to remove residual acid. Dry the organic phase using an anhydrous drying agent like sodium sulfate.[11]

-

Solvent Removal and Product Isolation: Remove the solvent by distillation or evaporation under reduced pressure to obtain the crude this compound product.[10][11]

Purification of this compound

The crude product from synthesis often requires purification to remove unreacted starting material and isomeric byproducts.

Protocol: Recrystallization

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as ethanol or an ethanol/water mixture.[10]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of crystals.

-

Isolation: Collect the purified crystals by filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified this compound crystals under vacuum.[10]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound.

Protocol:

-

Sample Preparation: Extract this compound from the sample matrix (e.g., diesel soot, air particulate matter) using a suitable solvent like a benzene-ethanol mixture, followed by ultrasonic extraction.[13] The extract may require cleanup using solid-phase extraction or column chromatography.[13]

-

Chromatographic System:

-

Column: A reverse-phase C18 column is commonly used.[14]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, sometimes with a modifier like phosphoric acid or formic acid for MS-compatible methods.[15]

-

Detection: UV detection or fluorescence detection (e.g., excitation at 260 nm, emission at 420 nm after online reduction to 1-aminopyrene) can be employed.[16]

-

-

Quantification: Use an external or internal standard method for accurate quantification. Deuterated this compound (d₉-1-NP) is often used as an internal standard.[17]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity for the analysis of this compound.

Protocol:

-

Sample Preparation: Similar to HPLC, samples require extraction and cleanup.

-

Chromatographic System:

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection: The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring the molecular ion (m/z 247) and characteristic fragment ions.[20] Tandem mass spectrometry (MS/MS) can provide even greater selectivity.[21]

-

Metabolic Activation and Toxicological Pathways

The carcinogenicity of this compound is attributed to its metabolic activation into reactive intermediates that can form adducts with DNA.[6][8][22][23] There are two primary metabolic pathways: nitroreduction and ring oxidation.[1][24][25]

Metabolic Activation Pathways of this compound

Caption: Metabolic activation pathways of this compound.

The metabolic fate of this compound begins with either the reduction of the nitro group or the oxidation of the aromatic ring system.

-

Nitroreduction Pathway: This pathway is catalyzed by nitroreductase enzymes, which can be found in mammalian tissues and gut microflora.[26] The nitro group is sequentially reduced to a nitroso derivative and then to a N-hydroxylamino intermediate.[1] This N-hydroxy metabolite can be further activated by esterification (e.g., O-acetylation) to form a reactive ester that can spontaneously decompose to a highly electrophilic nitrenium ion. This ion readily reacts with nucleophilic sites in DNA, primarily at the C8 position of guanine, to form DNA adducts such as N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP).[1][8][27][28]

-

Ring Oxidation Pathway: Cytochrome P450 enzymes mediate the oxidation of the pyrene ring to form reactive epoxides, such as this compound-4,5-oxide and this compound-9,10-oxide.[24][25][29] These epoxides are also electrophilic and can directly bind to DNA to form adducts.[25] Alternatively, the epoxides can be detoxified by epoxide hydrolase to form less reactive dihydrodiols.[29]

Experimental Workflow for DNA Adduct Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. Cas 5522-43-0,this compound | lookchem [lookchem.com]

- 3. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound Induced Reactive Oxygen Species–Mediated Apoptosis in Macrophages through AIF Nuclear Translocation and AMPK/Nrf-2/HO-1 Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Factors affecting possible carcinogenicity of inhaled nitropyrene aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitropyrene: DNA binding and adduct formation in respiratory tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photodegradation Mechanisms of this compound, an Environmental Pollutant: the Effect of Organic Solvents, Water, Oxygen, Phenols and Polycyclic Aromatics on the Destruction and Product Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. CN103755571A - Synthetic method of this compound - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. [Determination of this compound by high performance liquid chromatography--an analysis of diesel engine soot] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pjmhsonline.com [pjmhsonline.com]

- 15. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. mdpi.com [mdpi.com]

- 17. Analysis of this compound in air particulate matter standard reference materials by using two-dimensional high performance liquid chromatography with online reduction and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 20. gcms.cz [gcms.cz]

- 21. shimadzu.com [shimadzu.com]

- 22. Metabolic activation of nitropyrenes and diesel particulate extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. This compound Metabolism and Health Risk: Identification of Key Enzymes, Pathways, and Metabolites Using a Multimethod Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Purification and characterization of this compound nitroreductases from Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Identification of the major metabolites and DNA adducts formed from 2-nitropyrene in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis and mutagenicity of this compound 4,5-oxide and this compound 9,10-oxide, microsomal metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Unmasking a Key Urban Air Pollutant: A Technical Guide to 1-Nitropyrene Sources

For Immediate Release

This technical guide provides an in-depth analysis of 1-nitropyrene (1-NP), a potent mutagen and suspected carcinogen prevalent in urban air. Primarily aimed at researchers, environmental scientists, and public health professionals, this document synthesizes current knowledge on the sources, formation pathways, and quantification of this hazardous air pollutant. A comprehensive understanding of 1-NP is critical for developing effective air quality management strategies and for advancing research into its health impacts.

Introduction to this compound

This compound is the most abundant mononitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in the environment.[1][2] It is a byproduct of incomplete combustion processes and has been identified as a significant contributor to the mutagenic activity of diesel exhaust particles.[3][4][5] The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans."[6] Its ubiquitous presence in urban atmospheres necessitates a thorough understanding of its origins and behavior.

Primary Sources of this compound in Urban Air

The predominant source of this compound in urban environments is the emission from diesel engines.[1][3] The high temperatures and pressures within diesel combustion chambers provide an ideal environment for the nitration of pyrene (B120774), a common polycyclic aromatic hydrocarbon (PAH).

Key Emission Sources:

-

Diesel Vehicles: Heavy-duty trucks, buses, and passenger cars are major contributors.[1] Emissions can vary based on engine technology, fuel type, and operating conditions. For instance, the use of biodiesel can influence 1-NP formation, with one study noting emissions between 4.7 and 34 ng/hp–h from engines running on B100 biodiesel.[1]

-

Off-Road Diesel Engines: Construction equipment, generators, and industrial machinery are also significant sources.[1][7]

-

Gasoline Engines: While diesel engines are the primary source, gasoline-powered vehicles also emit this compound, albeit at lower levels. One study reported a 1-NP emission of 0.02 µg/km from a gasoline vehicle compared to 3.0 µg/km from a diesel vehicle.[1]

-

Kerosene (B1165875) Heaters: Emissions from kerosene heaters have also been identified as a source of this compound.[1]

Quantitative Data on this compound Concentrations

The concentration of this compound in urban air can vary significantly depending on location, traffic density, and meteorological conditions. The following table summarizes reported concentrations from various studies.

| Source/Location | Concentration | Particle Size | Notes | Reference |

| Urban Air (General) | 10 - 1000 pg/m³ | Not Specified | Higher in winter | [6] |

| Rural/Remote Areas | 1 - 100 pg/m³ | Not Specified | Low traffic intensity | [6] |

| Metal Mine (Face) | Geometric Mean: 65 pg/m³ | Not Specified | Personal air measurements | [3] |

| Metal Mine (Shop) | Geometric Mean: 24 pg/m³ | Not Specified | Personal air measurements | [3] |

| Metal Mine (Surface) | Geometric Mean: 4.4 pg/m³ | Not Specified | Personal air measurements | [3] |

| Underground Mine | Geometric Mean: 197–2483 pg/m³ | Not Specified | Personal samples | [3] |

| Indoor Surface Workplace (Mine) | Geometric Mean: 8–110 pg/m³ | Not Specified | Indoor air | [3] |

| South Korea (Occupational/Environmental Exposure) | Mean: 20.40 pg/m³ | Not Specified | [8] | |

| Kanazawa, Japan (1994) | 32 pg/m³ | Not Specified | Atmospheric concentration | [8] |

| Workplace Atmospheres (Various Diesel Sources) | 0.012 - 1.2 ng/m³ | Total Suspended Particulate | Area sampling | [7] |

| Diesel Bus (On-board) | 0.4 - 24 µg/g PM2.5 | PM2.5 | Highly variable | [9] |

| Diesel Engine (Exposure Chamber) | 0.30 µg/g DEP | Diesel Exhaust Particulate | Constant load | [9] |

| Diesel Passenger Bus (Standard Fuel) | 1.1 µg/km | Not Specified | [10] | |

| Diesel Passenger Bus (City Bus Fuel) | 0.2 µg/km | Not Specified | [10] | |

| Heavy-Duty Diesel Truck (Standard Fuel) | 1.8 µg/km | Not Specified | [10] | |

| Heavy-Duty Diesel Truck (City Bus Fuel) | 0.4 µg/km | Not Specified | [10] | |

| Wood Fireplace | 0.11 mg/kg | Particulate | [10] | |

| Coal-Fired Boiler | 0.18 mg/kg | Particulate | [10] | |

| Central Stockholm (High-Diesel Location) | 20 pg/m³ | Not Specified | [10] | |

| Central Stockholm (Low-Diesel Location) | 12 pg/m³ | Not Specified | [10] | |

| Athens, Greece (Winter) | 0.18 ng/m³ | Not Specified | [10] | |

| Athens, Greece (Spring/Summer) | 0.02 ng/m³ | Not Specified | [10] | |

| Athens, Greece (Autumn) | 0.03 ng/m³ | Not Specified | [10] |

Formation Pathways of this compound

This compound is formed through two primary pathways: direct emission from combustion sources and secondary formation in the atmosphere.

A. Direct Formation during Combustion: During the high-temperature combustion of fuels like diesel, pyrene can react with nitrogen oxides (NOx) to form this compound.[1] This electrophilic nitration reaction is facilitated by the presence of free radicals and high concentrations of NOx in the combustion chamber and exhaust.

B. Atmospheric Formation: In the atmosphere, gas-phase pyrene can react with photochemically generated radicals, such as the hydroxyl radical (OH•) and the nitrate (B79036) radical (NO₃•), to form nitro-PAHs, including this compound.[11][12] The daytime formation is primarily initiated by the OH radical, while the NO₃ radical plays a more significant role during the nighttime.[12]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in ambient air samples is crucial for exposure assessment and source apportionment studies. A typical workflow involves sample collection, extraction, and analysis.

A. Sample Collection:

-

Air Sampling: Particulate matter is collected from the air by drawing a known volume of air through a filter.[1] Common filter materials include quartz fiber filters.

-

Portable Samplers: For personal exposure monitoring, portable air samplers are used to collect low-volume samples.[13]

B. Sample Preparation and Extraction:

-

Filter Extraction: The filter is transferred to a vial, and an organic solvent such as toluene (B28343) is added.[14]

-

Sonication/Shaking: The vial is placed in a rotary shaker or sonicator for an extended period (e.g., a minimum of 12 hours) to ensure complete extraction of the analytes from the filter.[14]

-

Filtration: The extract is then filtered, often using a syringe filter, to remove any remaining particulate matter.[14]

-

Concentration: The solvent may be evaporated under a stream of nitrogen to concentrate the sample.

C. Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is a sensitive method for the determination of this compound.[9][13] A column-switching system can be employed to remove interfering substances.[13] Deuterated this compound is often used as an internal standard to improve precision.[13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high selectivity and is used for the positive identification and quantification of this compound.[7][14] High-resolution mass spectrometry can be used to tentatively identify numerous nitroarenes in complex mixtures.[15]

-

Gas Chromatography with Nitrogen Chemiluminescence Detector (GC-NCD): This technique is highly selective for nitrogen-containing compounds like this compound.[14]

Health Implications and Future Directions

Exposure to this compound is a public health concern due to its mutagenic and carcinogenic properties.[2][4] It can induce oxidative stress and DNA damage.[8][16] Urinary metabolites of this compound, such as 1-aminopyrene (B158619) and hydroxylated metabolites, are being investigated as potential biomarkers of exposure to diesel exhaust.[5][17][18][19][20]

Future research should focus on:

-

Improving emission inventories for this compound from various sources.

-

Long-term monitoring studies to understand temporal trends in urban areas.

-

Further elucidating the atmospheric transformation and fate of this compound.

-

Refining the use of biomarkers for accurate human exposure assessment.

By continuing to investigate the sources and effects of this compound, the scientific community can provide the necessary data to inform policies aimed at protecting public health from the adverse effects of air pollution.

References

- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. healtheffects.org [healtheffects.org]

- 3. Evaluation of this compound as a Surrogate Measure for Diesel Exhaust - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound Induced Reactive Oxygen Species–Mediated Apoptosis in Macrophages through AIF Nuclear Translocation and AMPK/Nrf-2/HO-1 Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound as a marker for the mutagenicity of diesel exhaust-derived particulate matter in workplace atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exposure to Benzo[a]pyrene and this compound in Particulate Matter Increases Oxidative Stress in the Human Body [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C16H9NO2 | CID 21694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Photodegradation Mechanisms of this compound, an Environmental Pollutant: the Effect of Organic Solvents, Water, Oxygen, Phenols and Polycyclic Aromatics on the Destruction and Product Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aaqr.org [aaqr.org]

- 13. Determination of this compound in low volume ambient air samples by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdc.gov [cdc.gov]

- 15. publications.iarc.who.int [publications.iarc.who.int]

- 16. preprints.org [preprints.org]

- 17. Urinary 1-aminopyrene level in Koreans as a biomarker for the amount of exposure to atmospheric this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemical biomarkers of exposure and early damage from potentially carcinogenic airborne pollutants - Luo - Annals of Cancer Epidemiology [ace.amegroups.org]

- 19. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 20. Chemical & Engineering News: Latest News - Urine Test Tracks Exposure To Diesel Exhaust [pubsapp.acs.org]

1-Nitropyrene as a Marker for Diesel Exhaust: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diesel engine exhaust is a complex mixture of gases and particulate matter, recognized as a significant environmental pollutant and a human carcinogen. Identifying reliable chemical markers is crucial for assessing exposure to diesel exhaust and understanding its toxicological implications. 1-Nitropyrene (1-NP), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), has emerged as a key marker for diesel exhaust.[1][2] It is one of the most abundant nitro-PAHs in diesel exhaust particulate matter and a major contributor to its direct-acting mutagenicity.[2] This technical guide provides a comprehensive overview of this compound, including its detection, metabolism, toxicity, and the signaling pathways it perturbs.

Data Presentation

The following tables summarize quantitative data on this compound concentrations in various media, reflecting its prevalence as an environmental contaminant derived from diesel exhaust, and its biological effects.

Table 1: Concentration of this compound in Diesel Exhaust and Environmental Samples

| Sample Type | Concentration Range | Reference |

| Diesel Exhaust Particulates | ||

| Light-duty passenger cars | 3.9–14.2 µg/g | [3] |

| Heavy-duty diesel engine (2004 model) | 55 ± 6.44 ng/hp–h | [3] |

| Workplace air (diesel-contaminated) | 0.012 to 1.2 ng/m³ | [4] |

| Underground mine air | Geometric means of 197–2483 pg/m³ | [5] |

| Ambient Air | ||

| Urban/Suburban areas | Up to 57 pg/m³ | [6] |

| Rural area | 0.0017 ng/m³ | [4] |

| Three Brazilian cities | Not detected to 175 pg/m³ | [7] |

| South Korean city | Mean of 20.40 pg/m³ | [2] |

| Kanazawa, Japan (1994) | 32 pg/m³ | [2] |

Table 2: Urinary Concentrations of this compound Metabolites in Human Subjects

| Population | Metabolite(s) | Concentration | Reference |

| Korean road/bus terminal workers | 1-Aminopyrene (B158619) (1-AP) | Average: 0.334 pg/g creatinine | [1] |

| Healthy, non-occupationally exposed (Japan) | 6-OHNAAP, 8-OHNAAP, 6-OHNP, 8-OHNP | Means: 117, 109, 203, and 137 pmol/mol creatinine, respectively | [8] |

| Taxi drivers (Shenyang, China) | 6-OHNP, 8-OHNP | Median (pre- and post-shift average): 3.9 and 2.3 pg/mg creatinine, respectively | [9][10] |

Table 3: In Vitro Genotoxicity and Cytotoxicity of this compound

| Cell Line | Assay | Effective Concentration/Dose | Reference |

| Human teratocarcinoma (PA1), mouse Sertoli (TM4), rat hepatoma (RL12), CHO-K1 | Cytotoxicity and inhibition of DNA synthesis | 10-20 µg/mL | [11] |

| Female Sprague-Dawley rats (in vivo) | Sister chromatid exchanges in bone marrow | Dose-related increase at 0.5, 1.5, and 5.0 g/kg (oral) | [12] |

| RAW264.7 macrophages | Apoptosis and Necrosis | Significant increase at 10 µM and 30 µM, respectively | [13] |

| RAW264.7 macrophages | Genotoxicity (micronucleus formation, DNA strand breaks) | Concentration-dependent manner | [14][15] |

Metabolic Activation and Genotoxicity

The carcinogenicity of this compound is linked to its metabolic activation into reactive intermediates that can bind to cellular macromolecules, including DNA.

Metabolic Pathways

This compound undergoes two primary metabolic activation pathways: nitroreduction and ring oxidation. Nitroreduction, carried out by cytosolic and microsomal reductases, is considered the major pathway for its mutagenic activity. This process involves the sequential reduction of the nitro group to form nitroso, hydroxylamino, and ultimately amino derivatives. The N-hydroxy-1-aminopyrene intermediate is highly reactive and can form a nitrenium ion that readily binds to DNA, primarily at the C8 position of guanine, to form N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP) adducts.

Ring oxidation, mediated by cytochrome P450 enzymes, leads to the formation of various hydroxylated metabolites, such as 3-hydroxy-, 6-hydroxy-, and 8-hydroxy-1-nitropyrene. These metabolites can be further conjugated with glucuronic acid or sulfate (B86663) for excretion. Some of these ring-oxidized metabolites can also undergo nitroreduction, leading to the formation of different DNA adducts.

Signaling Pathways in this compound Induced Toxicity

Exposure to this compound can trigger a cascade of cellular events leading to genotoxicity, oxidative stress, and cell death. A key pathway involves the activation of the p53 tumor suppressor protein in response to DNA damage. This can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, apoptosis. This compound-induced DNA damage can activate checkpoint kinases which in turn phosphorylate and activate p53. Activated p53 can then induce the expression of pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases, ultimately resulting in apoptosis.[15] Furthermore, this compound has been shown to induce oxidative stress through the generation of reactive oxygen species (ROS), which can also contribute to DNA damage and apoptosis.

References

- 1. Urinary 1-aminopyrene level in Koreans as a biomarker for the amount of exposure to atmospheric this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound as a marker for the mutagenicity of diesel exhaust-derived particulate matter in workplace atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of this compound as a Surrogate Measure for Diesel Exhaust - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NTP technical report on the toxicity studies of this compound (CAS No. 5522-43-0) Administered by Inhalation to F344/N Rats [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dianda.cqvip.com [dianda.cqvip.com]

- 10. Evaluation of urinary metabolites of this compound as biomarkers for exposure to diesel exhaust in taxi drivers of Shenyang, China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genotoxicity of this compound and 2,4,7-trinitro-9-fluorenone to mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. This compound Induced Reactive Oxygen Species–Mediated Apoptosis in Macrophages through AIF Nuclear Translocation and AMPK/Nrf-2/HO-1 Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Genotoxic effects of this compound in macrophages are mediated through a p53-dependent pathway involving cytochrome c release, caspase activation, and PARP-1 cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Carcinogenic Potential of 1-Nitropyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropyrene (1-NP) is a prominent nitro-polycyclic aromatic hydrocarbon (nitro-PAH) found in environmental pollutants, particularly in diesel exhaust emissions. Classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans, 1-NP has been the subject of extensive research to elucidate its carcinogenic mechanisms and potential risks. This technical guide provides an in-depth overview of the in vivo carcinogenic potential of 1-NP, focusing on quantitative data from animal studies, detailed experimental protocols, and the molecular signaling pathways implicated in its tumorigenic activity.

Data Presentation: Quantitative Analysis of this compound Carcinogenicity in Vivo

The carcinogenic effects of this compound have been evaluated in various animal models, demonstrating its ability to induce tumors at different sites depending on the species, route of administration, and dose. The following tables summarize the key quantitative findings from these in vivo studies.

Table 1: Carcinogenicity of this compound in Rats

| Strain | Route of Administration | Total Dose | Duration of Treatment | Tumor Site | Tumor Incidence (%) | Reference |

| F344/DuCrj (male) | Subcutaneous Injection | 40 mg (2 mg/injection, twice a week) | 10 weeks | Injection site (Sarcomas, primarily malignant fibrous histiocytomas) | 47% (8/17) | [1] |

| Sprague-Dawley (newborn, female) | Subcutaneous Injection | 800 µmol/kg (100 µmol/kg/week) | 8 weeks | Mammary gland (Adenocarcinomas) | 47% | [2][3] |

| Sprague-Dawley (newborn, male) | Subcutaneous Injection | 800 µmol/kg (100 µmol/kg/week) | 8 weeks | Injection site (Sarcomas) | 32% | [2][3] |

| Sprague-Dawley (newborn, female) | Subcutaneous Injection | 400 µmol/kg (50 µmol/kg/week) | 8 weeks | Mammary gland | 23% | [2][3] |

| Sprague-Dawley (newborn, male) | Subcutaneous Injection | 400 µmol/kg (50 µmol/kg/week) | 8 weeks | Injection site (Sarcomas) | 7% | [2][3] |

| Sprague-Dawley (newborn, female) | Gavage | 800 µmol (high dose) | 16 weeks (once weekly) | Mammary gland (Adenocarcinomas) | 63% | [4] |

| Sprague-Dawley (newborn, female) | Gavage | 320 µmol (low dose) | 16 weeks (once weekly) | Mammary gland (Adenocarcinomas) | 42% | [4] |

Table 2: Carcinogenicity of this compound in Mice

| Strain | Route of Administration | Total Dose | Duration of Treatment | Tumor Site | Tumor Incidence/Multiplicity | Reference |

| A/J (male and female) | Intraperitoneal Injection | 6.44 mmol/kg | Not specified | Lung | 1.3 ± 1.0 tumors/mouse (p < 0.001 vs. control) | [5][6] |

| A/J (male and female) | Intraperitoneal Injection | 2.14 mmol/kg | Not specified | Lung | Not significant vs. control | [5][6] |

| A/J (male and female) | Intraperitoneal Injection | 0.71 mmol/kg | Not specified | Lung | Not significant vs. control | [5][6] |

| Newborn (male) | Intraperitoneal Injection | 2800 nmol/mouse | 3 injections (days 1, 8, 15) | Liver | 21-28% incidence | [7] |

| Newborn (male) | Intraperitoneal Injection | 700 nmol/mouse | 3 injections (days 1, 8, 15) | Liver | 12-15% incidence | [7] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of carcinogenicity studies. The following sections outline the typical experimental protocols used in the in vivo assessment of this compound.

Subcutaneous Injection Studies in Rats

-

Animal Model: Male F344/DuCrj rats or newborn Sprague-Dawley (CD) rats are commonly used.

-

Vehicle: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

Dosage and Administration: For adult rats, a common protocol involves subcutaneous injections of 1-NP (e.g., 2 mg in 0.2 ml DMSO) twice a week for a specified period (e.g., 10 weeks). For newborn rats, lower doses (e.g., 50-100 µmol/kg body weight) are administered weekly for several weeks.

-

Observation Period: Animals are monitored for tumor development for an extended period, often up to 60-90 weeks after the first injection.

-

Endpoint Analysis: At the end of the study, a complete necropsy is performed. Tumors and major organs are collected, fixed in formalin, and processed for histopathological examination to determine tumor type and malignancy.

Gavage Studies in Rats

-

Animal Model: Newborn Sprague-Dawley rats are often used to assess carcinogenicity following oral exposure.

-

Vehicle: this compound is typically suspended in a suitable vehicle like trioctanoin.

-

Dosage and Administration: The compound is administered directly into the stomach via gavage, often once a week for a defined period (e.g., 16 weeks). Doses can range from low (e.g., 320 µmol) to high (e.g., 800 µmol) total doses per rat.

-

Observation Period: The animals are observed for the development of tumors for a significant portion of their lifespan (e.g., up to 94 weeks).

-

Endpoint Analysis: Similar to injection studies, the primary endpoint is the incidence and histopathological characterization of tumors, with a particular focus on mammary glands in female rats.

Intraperitoneal Injection Studies in Mice

-

Animal Model: The A/J mouse strain, which is highly susceptible to lung tumor development, is a frequently used model. Newborn mice of various strains are also utilized to assess early-life susceptibility.

-

Vehicle: this compound is dissolved or suspended in a vehicle such as trioctanoin.

-

Dosage and Administration: For A/J mice, a total dose is often administered over a series of intraperitoneal injections. In the newborn mouse assay, injections are typically given on days 1, 8, and 15 of life.

-

Observation Period: The observation period varies depending on the model, ranging from several months to over a year.

-

Endpoint Analysis: The primary endpoints are the incidence and multiplicity (number of tumors per animal) of lung or liver tumors. Lungs and livers are examined macroscopically and microscopically for neoplastic lesions.

Signaling Pathways in this compound Carcinogenesis

The carcinogenic activity of this compound is a multi-step process involving metabolic activation, DNA damage, and the deregulation of cellular signaling pathways that control cell growth, survival, and death.

Metabolic Activation and DNA Adduct Formation

This compound itself is not the ultimate carcinogen. It requires metabolic activation to reactive intermediates that can bind to DNA, forming DNA adducts. This process is a critical initiating event in 1-NP-induced carcinogenesis. Two major pathways are involved:

-

Nitroreduction: This pathway involves the reduction of the nitro group to a nitroso and then to a reactive N-hydroxyarylamine intermediate. This intermediate can be further activated by O-acetylation to form a nitrenium ion, which is a potent electrophile that readily reacts with DNA, primarily at the C8 position of guanine, to form N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP) adducts. This pathway is considered a major route for the genotoxicity of 1-NP.

-

Ring Oxidation: Cytochrome P450 (CYP) enzymes can oxidize the aromatic rings of 1-NP to form arene oxides, which are also reactive electrophiles capable of binding to DNA. Human CYP enzymes, such as CYP3A4, have been shown to metabolize 1-NP.

Induction of Oxidative Stress and Apoptosis

Exposure to this compound can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within the cell. This oxidative stress can cause damage to cellular components, including DNA, lipids, and proteins, and can trigger apoptotic cell death. Key signaling pathways involved include:

-

Mitochondrial Dysfunction: 1-NP can disrupt mitochondrial function, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).

-

Caspase Activation: The release of cytochrome c from mitochondria initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3, which orchestrate the dismantling of the cell.

-

AIF-Mediated Cell Death: AIF can translocate to the nucleus and induce chromatin condensation and DNA fragmentation in a caspase-independent manner.

-

AMPK/Nrf-2/HO-1 Pathway: In response to oxidative stress, the AMPK/Nrf-2/HO-1 signaling pathway can be activated as a cellular defense mechanism to counteract the damaging effects of ROS.

Alterations in Oncogenes and Tumor Suppressor Genes

This compound and its metabolites can lead to mutations in critical genes that regulate cell growth and proliferation, contributing to the development of cancer.

-

p53 Tumor Suppressor Gene: DNA damage induced by 1-NP can activate the p53 pathway. p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis. Mutations in the p53 gene can abrogate these protective functions, allowing cells with damaged DNA to proliferate. Studies have shown that 1-NP can induce a p53-dependent pathway involving cytochrome c release and caspase activation.[8]

-

Ras Oncogenes: Mutations in the ras family of proto-oncogenes (e.g., Ha-ras, K-ras) are frequently observed in chemically induced tumors. These mutations can lead to the constitutive activation of Ras proteins, which are key components of signaling pathways that promote cell proliferation. Elevated expression of the Ha-ras oncogene has been observed in various organs of mice treated with this compound.[9]

-

CHK1 Pathway: DNA damage can also activate checkpoint kinases like CHK1, which play a role in cell cycle arrest to allow for DNA repair. Activation of CHK1 has been observed in cells exposed to 1-NP.[10]

Conclusion

The in vivo studies summarized in this technical guide provide compelling evidence for the carcinogenic potential of this compound in various animal models. The quantitative data clearly demonstrate a dose-dependent increase in tumor incidence at multiple organ sites. The detailed experimental protocols offer a framework for designing and interpreting future carcinogenicity studies. Furthermore, the elucidation of the underlying signaling pathways, from metabolic activation and DNA adduct formation to the dysregulation of key cellular processes like apoptosis and cell cycle control, provides a molecular basis for the observed carcinogenicity. This comprehensive understanding is essential for researchers, scientists, and drug development professionals in assessing the risks associated with this compound exposure and in developing potential strategies for prevention and therapeutic intervention.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The metabolism of this compound by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Induced Reactive Oxygen Species–Mediated Apoptosis in Macrophages through AIF Nuclear Translocation and AMPK/Nrf-2/HO-1 Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induced Reactive Oxygen Species-Mediated Apoptosis in Macrophages through AIF Nuclear Translocation and AMPK/Nrf-2/HO-1 Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidation of pyrene, 1-hydroxypyrene, this compound, and 1-acetylpyrene by human cytochrome P450 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signalling pathways involved in this compound (1-NP)-induced and 3-nitrofluoranthene (3-NF)-induced cell death in Hepa1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of this compound on oxidative DNA damage and expression of DNA repair enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. "Mechanism of mutagenesis by the this compound-DNA adduct {\it N\/}-(de" by Sharon Ann Malia [digitalcommons.lib.uconn.edu]

Metabolic Pathways of 1-Nitropyrene in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitropyrene (1-NP) is a ubiquitous environmental pollutant and a potent mutagen and carcinogen, primarily found in diesel exhaust.[1] Its bioactivation and detoxification in mammals are complex processes involving multiple metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of 1-NP metabolism, focusing on the key enzymatic reactions, resultant metabolites, and the methodologies used to study these processes. Quantitative data on metabolite formation and enzyme kinetics are summarized, and detailed experimental protocols are provided to aid in the design and execution of further research in this field.

Introduction

This compound is the most abundant nitro-polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel engine emissions.[2] Its presence in the environment raises significant health concerns due to its mutagenic and carcinogenic properties.[1] The biological activity of 1-NP is intrinsically linked to its metabolic fate within the mammalian system. Metabolism of 1-NP can lead to either detoxification and excretion or bioactivation to reactive intermediates that can form adducts with cellular macromolecules, such as DNA and proteins, initiating carcinogenic processes.[3][4] A thorough understanding of these metabolic pathways is crucial for risk assessment, the development of biomarkers for exposure, and the design of potential therapeutic interventions. This guide synthesizes the current knowledge on 1-NP metabolism, presenting it in a manner accessible and useful to researchers, scientists, and professionals in drug development.

Metabolic Pathways of this compound

The metabolism of this compound in mammals proceeds primarily through two major competing pathways: ring oxidation and nitroreduction .[1] These pathways are catalyzed by a variety of enzymes, primarily located in the liver, and their relative contributions can be influenced by factors such as species, tissue, and oxygen concentration.[5][6]

Ring Oxidation Pathways

Ring oxidation of 1-NP is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[7] This pathway leads to the formation of phenols and epoxides, which can be further metabolized through Phase II conjugation reactions.

-

Hydroxylation: CYP enzymes catalyze the hydroxylation of the pyrene (B120774) ring to form various phenolic metabolites. The major hydroxylated products identified are 1-nitropyren-3-ol (3-OHNP), 1-nitropyren-6-ol (6-OHNP), and 1-nitropyren-8-ol (8-OHNP).[8] In some species, 6-OHNP and 8-OHNP are the predominant metabolites.[5]

-

Epoxidation: CYP enzymes can also catalyze the formation of epoxides on the pyrene ring. The K-region 4,5-epoxide and the 9,10-epoxide are two of the major epoxidation products.[7] These epoxides are reactive intermediates that can bind to cellular nucleophiles, including DNA. They can also be detoxified by epoxide hydrolase to form dihydrodiols, such as 4,5-dihydro-4,5-dihydroxy-1-nitropyrene.[8]

Nitroreduction Pathways

Nitroreduction involves the reduction of the nitro group of 1-NP, a critical step in its metabolic activation to a mutagen. This process can be catalyzed by both cytosolic and microsomal nitroreductases, including enzymes like xanthine (B1682287) oxidase.[9] The reduction occurs in a stepwise manner:

-

This compound is reduced to 1-nitrosopyrene .

-

1-Nitrosopyrene is further reduced to N-hydroxy-1-aminopyrene . This N-hydroxy arylamine is a highly reactive intermediate that can form adducts with DNA, primarily at the C8 position of guanine, leading to the formation of N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP).[1]

-

N-hydroxy-1-aminopyrene can be further reduced to the more stable 1-aminopyrene (B158619) .

Phase II Conjugation

The primary metabolites from both ring oxidation and nitroreduction pathways can undergo Phase II conjugation reactions, which generally increase their water solubility and facilitate their excretion from the body. These reactions include:

-

Glucuronidation: Phenolic metabolites and their nitroreduced counterparts can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Sulfotransferases (SULTs) can catalyze the sulfation of hydroxylated metabolites.

-

Acetylation: 1-aminopyrene and its hydroxylated derivatives can be N-acetylated by N-acetyltransferases (NATs) to form N-acetyl-1-aminopyrene (1-NAAP) and hydroxy-N-acetyl-1-aminopyrenes (OHNAAPs).[10]

The interplay of these pathways is visualized in the following diagram:

Quantitative Data on this compound Metabolism

The quantitative assessment of 1-NP metabolism is essential for understanding its toxicokinetics and for developing reliable biomarkers of exposure. The following tables summarize key quantitative data from various studies.

Table 1: Enzyme Kinetics of this compound Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/unit or nmol/min/nmol P450) | Mammalian System | Reference |

| Bovine Liver Xanthine Oxidase | This compound | 0.7 | 0.06 nmol/min/unit | Bovine | [9] |

| Rabbit Liver P450 3b | This compound | - | 26.8 | Rabbit | [5] |

| Rabbit Liver P450 2 | This compound | - | 2.0 | Rabbit | [5] |

| Rabbit Liver P450 6 | This compound | - | 2.2 | Rabbit | [5] |

Table 2: Urinary Metabolites of this compound in Humans and Rats

| Metabolite | Human (pmol/mol creatinine) | Rat (% of dose in 12h) | Reference |

| 6-hydroxy-N-acetyl-1-aminopyrene (6-OHNAAP) | 117 (mean) | 7.0 | [10][11] |

| 8-hydroxy-N-acetyl-1-aminopyrene (8-OHNAAP) | 109 (mean) | 1.2 | [10][11] |

| 6-hydroxy-1-nitropyrene (6-OHNP) | 203 (mean) | 1.6 | [10][11] |

| 8-hydroxy-1-nitropyrene (8-OHNP) | 137 (mean) | 0.3 | [10][11] |

| 3-hydroxy-1-nitropyrene (3-OHNP) | - | 0.5 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound metabolism.

In Vitro Metabolism of this compound with Liver Microsomes

This protocol describes a typical procedure for assessing the metabolism of 1-NP using liver microsomes, which are a rich source of CYP enzymes.

Objective: To determine the formation of oxidative metabolites of 1-NP.

Materials:

-

Liver microsomes (from rat, rabbit, or human)

-

This compound (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile

-

Ethyl acetate (B1210297)

-

HPLC system with UV or fluorescence detector

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Liver microsomes (e.g., 0.5 mg/mL protein)

-

This compound (e.g., 10 µM, dissolved in a minimal amount of DMSO)

-

Potassium phosphate buffer (to final volume)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Extraction of Metabolites:

-

Centrifuge the mixture to pellet the protein.

-

Transfer the supernatant to a new tube.

-

Extract the metabolites from the supernatant with an organic solvent like ethyl acetate.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Analysis:

-

Reconstitute the residue in a suitable mobile phase for HPLC analysis.

-

Inject the sample into the HPLC system to separate and quantify the metabolites by comparing retention times and peak areas with authentic standards.

-

Analysis of Urinary Metabolites by HPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of 1-NP metabolites in urine.[10]

Objective: To identify and quantify hydroxylated and N-acetylated metabolites of 1-NP in urine samples.

Materials:

-

Urine sample

-

β-Glucuronidase/arylsulfatase

-

Blue rayon

-

Acidic alumina (B75360) cartridge

-

Deuterated internal standards (e.g., d5-6-OHNAAP)

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

Procedure:

-

Enzymatic Hydrolysis:

-

To a urine sample, add an acetate buffer (pH 5.0) and β-glucuronidase/arylsulfatase to deconjugate the metabolites.

-

Incubate at 37°C for several hours or overnight.

-

-

Solid-Phase Extraction (SPE):

-

Add blue rayon to the hydrolyzed urine to selectively adsorb the metabolites.

-

Wash the rayon to remove impurities.

-

Elute the metabolites from the rayon with a suitable solvent (e.g., methanol/ammonia mixture).

-

-

Purification:

-

Pass the eluate through an acidic alumina cartridge for further purification.

-

-

LC-MS/MS Analysis:

-

Evaporate the purified extract and reconstitute in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the metabolites using a suitable HPLC column and gradient.

-

Detect and quantify the metabolites using multiple reaction monitoring (MRM) mode on the mass spectrometer, using the deuterated internal standards for accurate quantification.

-

In Vivo Metabolism Study in Rats

This protocol provides a general framework for conducting an in vivo study to investigate the metabolism and disposition of 1-NP in rats.

Objective: To determine the profile of 1-NP metabolites in urine and feces following oral administration.

Materials:

-

Male F344 rats

-

This compound (radiolabeled, e.g., with 14C, or unlabeled)

-

Vehicle for administration (e.g., corn oil)

-

Metabolic cages for separate collection of urine and feces

Procedure:

-

Animal Acclimation: Acclimate rats to the metabolic cages for several days before the experiment.

-

Dosing: Administer a single oral dose of this compound in the vehicle to the rats via gavage.

-

Sample Collection: Collect urine and feces at regular intervals (e.g., 0-12h, 12-24h, 24-48h, etc.) for a period of several days.

-

Sample Processing:

-

Urine: Pool urine samples for each time point, measure the volume, and store frozen until analysis.

-

Feces: Homogenize fecal samples, and extract the metabolites with an appropriate solvent system.

-

-

Metabolite Analysis: Analyze the processed urine and fecal extracts for metabolites using techniques such as HPLC with radiometric detection (if radiolabeled 1-NP was used) or LC-MS/MS.

Conclusion

The metabolism of this compound is a multifaceted process involving a delicate balance between detoxification and bioactivation pathways. Ring oxidation by CYP450 enzymes and nitroreduction by various reductases are the initial and critical steps that determine the ultimate biological effects of this environmental carcinogen. The formation of reactive intermediates, particularly N-hydroxy-1-aminopyrene and epoxides, underscores the genotoxic potential of 1-NP. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in toxicology, pharmacology, and drug development. Further research is warranted to fully elucidate the roles of specific enzymes in different tissues and species, which will be instrumental in refining risk assessment models and developing strategies to mitigate the adverse health effects of this compound exposure.

References

- 1. Mutagenesis and DNA adduct formation by this compound in Chinese hamster ovary cells without exogenous metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Nitropyrene: DNA binding and adduct formation in respiratory tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the major metabolites and DNA adducts formed from 2-nitropyrene in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative metabolism of this compound by rabbit liver microsomes and purified microsomal cytochrome P-450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound Metabolism and Health Risk: Identification of Key Enzymes, Pathways, and Metabolites Using a Multimethod Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The kinetics of this compound and 3-nitrofluoranthene metabolism using bovine liver xanthine oxidase. | Sigma-Aldrich [sigmaaldrich.com]

- 10. Identification and quantification of this compound metabolites in human urine as a proposed biomarker for exposure to diesel exhaust - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

The Environmental Odyssey of 1-Nitropyrene: A Technical Guide to its Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropyrene (1-NP) is a prominent nitro-polycyclic aromatic hydrocarbon (nitro-PAH) predominantly found in diesel engine exhaust and other combustion byproducts.[1][2][3][4] Classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans, understanding its environmental journey is paramount for assessing exposure risks and developing remediation strategies.[4] This technical guide provides an in-depth exploration of the environmental fate and transport of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex degradation pathways.

Physicochemical Properties

The environmental behavior of this compound is fundamentally governed by its physicochemical properties. These characteristics dictate its partitioning between air, water, soil, and biota. A summary of these properties is presented in Table 1. Its low water solubility and high octanol-water partition coefficient (log Kow) indicate a strong tendency to associate with organic matter in soil and sediment, limiting its mobility in aqueous systems.[2][5][6] Conversely, its vapor pressure, though low, allows for atmospheric transport, primarily adsorbed to particulate matter.[5][6]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₉NO₂ | [5][6] |

| Molecular Weight | 247.25 g/mol | [5][6] |

| Appearance | Yellow acicular crystallization | [5][7] |

| Melting Point | 153-155 °C | [5][6] |

| Boiling Point | 390.29 °C (rough estimate) | [5] |

| Vapor Pressure | 1.28 x 10⁻⁵ mmHg at 25°C | [5] |

| Water Solubility | 0.02 mg/L at 25°C (practically insoluble) | [2] |

| log Kow | 5.06 | [6] |

| Henry's Law Constant | 2.5 x 10⁻⁸ atm·m³/mol | [2] |

| Soil Adsorption Coefficient (Koc) | 13,500 (estimated) | [2] |

Environmental Fate and Degradation

This compound is subject to various transformation processes in the environment, including photodegradation in the atmosphere and water, and biodegradation in soil and sediment. These processes can lead to either detoxification or, in some cases, the formation of more toxic byproducts.

Photodegradation

Photodegradation is a significant pathway for the transformation of this compound in the atmosphere and sunlit surface waters.[1][8] The process is complex and highly dependent on the surrounding medium, such as the type of solvent and the presence of other chemical species.[1][9] The photodegradation quantum yield of this compound is significantly higher in polar protic solvents like toluene (B28343) and benzene (B151609) (on the order of 10⁻³) compared to nonpolar and polar aprotic solvents (10⁻⁴).[9][10]

Key photoproducts identified include 1-hydroxypyrene, various hydroxynitropyrenes (e.g., 1-hydroxy-2-nitropyrene, 1-hydroxy-6-nitropyrene, 1-hydroxy-8-nitropyrene), 1-nitrosopyrene, and 1,6- and 1,8-pyrenediones.[1][8][9] The formation of these products often proceeds through a nitro-nitrite rearrangement.[1][8]

Biodegradation

Microbial degradation plays a crucial role in the fate of this compound in soil and sediments. The process can occur under both aerobic and anaerobic conditions, although the rates and products differ significantly.

Aerobic Biodegradation: Under aerobic conditions, the degradation of this compound is generally slow.[11] Studies using Mycobacterium sp. have shown that while mineralization to CO₂ is limited (less than 1% after 8 weeks in estuarine sediments), the bacterium can metabolize this compound to form major metabolites such as this compound cis-9,10- and 4,5-dihydrodiols.[11] Fungi, such as Cunninghamella elegans, can also metabolize this compound to form hydroxylated and conjugated products.[12]

Anaerobic Biodegradation: In anaerobic environments, the primary transformation pathway is the reduction of the nitro group to form 1-aminopyrene (B158619).[11][13] This process has been observed in estuarine sediments and is readily carried out by a variety of anaerobic bacteria found in the human intestine, including species of Bacteroides, Fusobacterium, and Clostridium.[11][13] The formation of 1-aminopyrene is considered a detoxification step as it is less mutagenic than the parent compound.[13] Further metabolism can lead to the formation of N-formyl-1-aminopyrene.[14]

Mammalian Metabolism

In mammals, this compound can be metabolized by cytochrome P450 (CYP) enzymes, leading to either detoxification or metabolic activation to carcinogenic intermediates.[15][16] The primary metabolic pathways include nitroreduction and ring oxidation (epoxidation and hydroxylation).[16][17] Nitroreduction can lead to the formation of aryl nitrenium ions, which can bind to DNA.[17] Ring oxidation produces epoxides (e.g., 4,5-epoxide-1-nitropyrene and 9,10-epoxide-1-nitropyrene) and hydroxylated metabolites (e.g., 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene).[15][16] These reactive metabolites can also form DNA adducts, contributing to the carcinogenicity of this compound.[15]

Environmental Transport

The transport of this compound between different environmental compartments is a key aspect of its overall fate.

Atmospheric Transport: Due to its low volatility, this compound in the atmosphere is predominantly associated with particulate matter, especially fine particulate matter (PM2.5).[18][19] This association allows for long-range atmospheric transport, leading to its ubiquitous presence even in remote areas.

Transport in Soil and Water: In soil and aquatic environments, the high soil adsorption coefficient (Koc) of this compound indicates that it will be strongly adsorbed to soil organic matter and sediments.[2] This strong sorption limits its mobility in soil and its transport in the dissolved phase in water.[20][21] Consequently, leaching to groundwater is expected to be minimal. The primary mode of transport in aquatic systems is likely through the movement of suspended sediments to which it is adsorbed.

Experimental Protocols

A variety of analytical methods are employed to study the environmental fate and transport of this compound. High-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection is a common technique for the quantification of this compound and its metabolites in environmental samples.[1][18][19][22]

Sample Extraction from Airborne Particulate Matter: A typical protocol for extracting this compound from airborne particulate matter collected on a filter involves the following steps[18]:

-

Addition of a deuterated internal standard (e.g., 1-NP-d9) to the filter sample.

-

Ultrasonic extraction of the filter twice with a solvent mixture, such as benzene/ethanol (3:1, v/v).

-

Addition of a keeper solvent like dimethyl sulfoxide (B87167) (DMSO).

-

Evaporation of the extraction solvent under a stream of nitrogen.

-

Analysis of the resulting extract by HPLC with fluorescence detection.

Analysis of this compound in Soil: A general procedure for the analysis of this compound in soil samples includes[22][23]:

-

Sonication of the soil sample with a solvent like dichloromethane.

-

For some analytical methods, a derivatization step is included where this compound is reduced to 1-aminopyrene using sodium borohydride (B1222165) or a Fe/H⁺ system, as 1-aminopyrene can be more readily detected by fluorescence.[23]

-

Analysis by HPLC with fluorescence detection at appropriate excitation and emission wavelengths (e.g., 244/438 nm for this compound).[22]

Conclusion

The environmental fate and transport of this compound are dictated by a complex interplay of its physicochemical properties and various transformation processes. Its persistence and potential for long-range transport adsorbed to particulate matter highlight its significance as a ubiquitous environmental contaminant. While photodegradation and biodegradation can lead to its removal from the environment, the formation of potentially toxic metabolites necessitates a thorough understanding of these pathways. Continued research into the environmental behavior of this compound is crucial for developing effective risk assessment and remediation strategies to mitigate its impact on human health and the environment.

References

- 1. Photodegradation Mechanisms of this compound, an Environmental Pollutant: the Effect of Organic Solvents, Water, Oxygen, Phenols and Polycyclic Aromatics on the Destruction and Product Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 5522-43-0 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | C16H9NO2 | CID 21694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. publications.iarc.who.int [publications.iarc.who.int]

- 8. pubs.acs.org [pubs.acs.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biodegradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Biotransformation of this compound in intestinal anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound Metabolism and Health Risk: Identification of Key Enzymes, Pathways, and Metabolites Using a Multimethod Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NTP technical report on the toxicity studies of this compound (CAS No. 5522-43-0) Administered by Inhalation to F344/N Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 19. Determination of this compound in low volume ambient air samples by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. departments.agri.huji.ac.il [departments.agri.huji.ac.il]

- 21. Sorption and displacement of pyrene in soils and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Remediation of this compound in Soil: A Comparative Study with Pyrene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Formation of 1-Nitropyrene During Combustion Processes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary